Betaalanyl-l-histidine

Description

Historical Discovery and Fundamental Identification as an Endogenous Dipeptide

The discovery of beta-alanyl-L-histidine dates back to 1900, when Russian chemist Vladimir Gulewitsch and his colleague S. Amiradžibi first isolated the substance from meat extract. mdpi.comnih.govmdpi.com Initially named carnosine from the Latin word "carnis" for flesh, its chemical structure as a dipeptide consisting of β-alanine and L-histidine was later established by Gulewitsch. icdst.org This identification marked a significant step in understanding the composition of non-protein nitrogenous compounds in muscle tissue. physiology.org

Further research solidified its status as an endogenous dipeptide, meaning it is naturally synthesized within the body. wikipedia.orgmdpi.com The synthesis of carnosine is catalyzed by the enzyme carnosine synthetase, which joins its constituent amino acids, β-alanine and L-histidine. mdpi.comnih.gov While L-histidine is an essential amino acid that must be obtained through diet, β-alanine is synthesized in the liver. nih.gov The discovery and subsequent characterization of carnosine laid the groundwork for over a century of research into its physiological roles. msu.ru

Endogenous Presence and Distribution in Vertebrate Tissues and Biological Fluids

Beta-alanyl-L-histidine is widely distributed throughout the bodies of vertebrates, with particularly high concentrations found in excitable tissues such as skeletal muscle and the brain. wikipedia.orgaginganddisease.orgnih.gov In fact, approximately 99% of the body's carnosine is located in muscle tissue. mdpi.commdpi.com Its concentration in skeletal muscle can be as high as 20 mM, while in the brain, it can reach up to 5 mM. nih.gov

The presence of carnosine is not limited to muscle and brain; it is also found in the heart, kidneys, stomach, and olfactory bulbs. oup.comresearchgate.net While it is abundant in these tissues, carnosine is typically not detectable in plasma, liver, or lungs in significant amounts. aginganddisease.org The levels of carnosine in various tissues are influenced by factors such as diet and age. oup.comkoreascience.kr For instance, dietary intake of meat can influence tissue carnosine concentrations. nih.gov

The distribution of carnosine and its methylated derivatives, anserine (B1665513) and balenine (B107396) (also known as ophidine), varies among different animal species. physiology.orgvliz.be In many vertebrates, these histidine-containing dipeptides are major components of skeletal muscle, the heart, and the central nervous system. koreascience.kr The specific distribution patterns of these dipeptides continue to be an active area of research. vliz.be

Table 1: Distribution of Beta-alanyl-L-histidine in Vertebrate Tissues

| Tissue | Concentration Range | Key Functions |

| Skeletal Muscle | High (up to 20 mM) nih.gov | pH buffering, antioxidant, regulation of calcium sensitivity msu.runih.gov |

| Brain | High (up to 5 mM) nih.gov | Neurotransmitter/neuromodulator, antioxidant, anti-glycation mdpi.comnih.gov |

| Heart | High aginganddisease.orgmdpi.com | Regulation of contractility, antioxidant oup.com |

| Olfactory Bulb | Present nih.govoup.com | Potential role in olfaction nih.gov |

| Kidney | Present aginganddisease.orgoup.com | Protective effects d-nb.info |

Overview of Core Biochemical Functions and Mechanistic Categories

The scientific community has identified a wide array of biochemical functions for beta-alanyl-L-histidine, highlighting its versatile and multimodal mechanism of action. mdpi.comencyclopedia.pub These functions can be broadly categorized as follows:

pH Buffering: One of the earliest and most well-established functions of carnosine is its role as an intracellular pH buffer. msu.ru With a pKa value of 6.9, it is particularly effective at buffering the pH changes that occur in muscle during intense exercise due to the accumulation of lactic acid. msu.ru

Antioxidant Activity: Carnosine is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). oup.comd-nb.info It can also chelate pro-oxidative metal ions, such as copper and zinc, further mitigating oxidative stress. wikipedia.orgresearchgate.net This antioxidant capacity helps protect cells from damage caused by free radicals. nih.gov

Anti-glycation and Anti-crosslinking: Carnosine has been shown to inhibit the formation of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs), which are associated with aging and various diseases. encyclopedia.pubusp.br It achieves this by reacting with and detoxifying reactive carbonyl species like methylglyoxal (B44143). encyclopedia.pub Furthermore, it can inhibit protein-protein and DNA-protein cross-linking induced by aldehydes. nih.gov

Modulation of Enzyme Activity and Cellular Signaling: Research indicates that carnosine can modulate the activity of various enzymes. nih.gov For example, it has been shown to stimulate the activity of fructose (B13574) 1,6-bisphosphatase, an enzyme involved in gluconeogenesis. d-nb.info It may also influence cellular signaling pathways and gene expression. d-nb.info

Regulation of Calcium Signaling: In muscle cells, carnosine has been found to play a role in regulating intracellular calcium levels. nih.gov It can induce the release of calcium from the sarcoplasmic reticulum and increase the calcium sensitivity of contractile proteins, thereby influencing muscle contractility. oup.comnih.gov

Neurotransmission and Neuroprotection: In the brain, carnosine is considered a putative neurotransmitter or neuromodulator. mdpi.comnih.gov Its antioxidant and anti-glycation properties also contribute to its neuroprotective effects, potentially playing a role in mitigating the progression of neurodegenerative diseases. nih.gov

Immunomodulation: Emerging evidence suggests that carnosine can modulate the function of immune cells. mdpi.com It has been observed to influence macrophage activity, for instance. nih.gov

Table 2: Mechanistic Categories of Beta-alanyl-L-histidine

| Mechanistic Category | Description |

| pH Buffering | Maintains intracellular pH homeostasis, particularly in muscle tissue. msu.ru |

| Antioxidant | Scavenges free radicals and chelates metal ions to reduce oxidative stress. oup.comd-nb.info |

| Anti-glycation | Inhibits the formation of harmful advanced glycation end-products (AGEs). encyclopedia.pub |

| Enzyme Modulation | Influences the activity of various metabolic enzymes. d-nb.infonih.gov |

| Calcium Regulation | Modulates intracellular calcium concentrations and sensitivity in muscle cells. nih.gov |

| Neuro-activity | Acts as a potential neurotransmitter and provides neuroprotection. mdpi.comnih.gov |

| Immunomodulation | Influences the function of immune cells like macrophages. mdpi.comnih.gov |

Structure

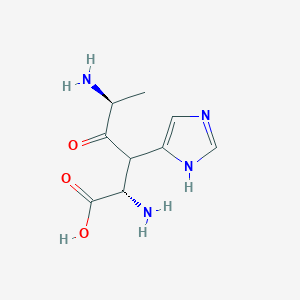

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,5S)-2,5-diamino-3-(1H-imidazol-5-yl)-4-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-4(10)8(14)6(7(11)9(15)16)5-2-12-3-13-5/h2-4,6-7H,10-11H2,1H3,(H,12,13)(H,15,16)/t4-,6?,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMDMUUFPQAZJY-GUJSIPDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(C1=CN=CN1)C(C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C(C1=CN=CN1)[C@@H](C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biosynthesis and Catabolic Pathways of Beta Alanyl L Histidine

Precursor Substrate Metabolism

Beta-alanine (B559535) is not incorporated into proteins and its primary metabolic fate is the synthesis of beta-alanyl-L-histidine and related dipeptides. google.comwikipedia.org A major source of endogenous beta-alanine is the catabolism of the pyrimidine (B1678525) bases, uracil (B121893) and thymine. google.comnih.govnih.gov This reductive pathway involves a series of enzymatic steps:

Dihydropyrimidine Dehydrogenase: This enzyme initiates the degradation of uracil and thymine. nih.gov

Dihydropyrimidinase: The product of the first reaction is then acted upon by this enzyme. nih.gov

β-ureidopropionase: The final step in this pathway yields β-alanine, carbon dioxide, and ammonia. nih.gov

This pathway serves not only to maintain pyrimidine homeostasis but also to recycle pyrimidine nitrogen into general nitrogen metabolism. nih.gov

| Enzyme | EC Number | Function | Reference |

|---|---|---|---|

| Dihydropyrimidine Dehydrogenase | 1.3.1.2 | Catalyzes the initial reduction of uracil and thymine. | nih.gov |

| Dihydropyrimidinase | 3.5.2.2 | Hydrolyzes the dihydropyrimidine ring. | nih.gov |

| β-ureidopropionase | 3.5.1.6 | Produces β-alanine, CO2, and NH3. | nih.gov |

L-histidine is an essential amino acid in humans, meaning it cannot be synthesized de novo and must be obtained from the diet. nih.govwikipedia.org Its primary role is in protein synthesis, but it also serves as a precursor for the synthesis of histamine (B1213489) and beta-alanyl-L-histidine. nih.govwikipedia.orgreactome.org The availability of L-histidine for dipeptide synthesis is therefore dependent on dietary intake and the rate of protein turnover. The imidazole (B134444) side chain of histidine is crucial for the biological activity of beta-alanyl-L-histidine. researchgate.net While the synthesis of histidine-containing peptides can be challenging due to the nucleophilic nature of the imidazole side chain, specific enzymatic processes in vivo efficiently incorporate it into the dipeptide structure. nih.gov

Enzymology of Beta-alanyl-L-histidine Synthesis

The formation of the peptide bond between beta-alanine and L-histidine is an energy-dependent process catalyzed by a specific synthase.

The synthesis of beta-alanyl-L-histidine is catalyzed by the enzyme Carnosine Synthase 1 (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1). reactome.orgnih.govebi.ac.uk This enzyme belongs to the ATP-grasp family of ligases and utilizes the energy from ATP hydrolysis to form the peptide bond between beta-alanine and L-histidine. nih.govreactome.orgd-nb.info CARNS1 exhibits a high specificity for its substrates, transforming ATP, L-histidine, and beta-alanine into carnosine, adenosine (B11128) monophosphate (AMP), and pyrophosphate. reactome.org Studies have shown that dietary supplementation with beta-alanine can lead to an upregulation of CARNS1 gene expression. mdpi.com

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Name | Carnosine Synthase 1 (CARNS1) | reactome.orgebi.ac.uk |

| Alternate Name | ATP-grasp domain-containing protein 1 (ATPGD1) | nih.govebi.ac.uk |

| EC Number | 6.3.2.11 | nih.gov |

| Function | Catalyzes the ATP-dependent synthesis of beta-alanyl-L-histidine. | nih.govreactome.org |

| Substrates | Beta-alanine, L-histidine, ATP | reactome.org |

| Products | Beta-alanyl-L-histidine, AMP, Diphosphate | reactome.org |

Research indicates that the availability of beta-alanine is the rate-limiting factor in the synthesis of beta-alanyl-L-histidine in human skeletal muscle. wikipedia.orgnih.gov Studies have shown that while supplementation with L-histidine alone does not increase muscle carnosine levels, supplementation with beta-alanine does. nih.gov However, prolonged beta-alanine supplementation can lead to a decrease in muscle and plasma histidine levels, suggesting that while not initially rate-limiting, the availability of L-histidine is not infinite and can be depleted. nih.gov

Enzymatic Degradation of Beta-alanyl-L-histidine

The breakdown of beta-alanyl-L-histidine into its constituent amino acids is carried out by a class of enzymes known as carnosinases. mdpi.comnih.gov In humans, there are two main types of carnosinases:

Serum Carnosinase (CNDP1): Found in the blood plasma, this enzyme hydrolyzes beta-alanyl-L-histidine in circulation. mdpi.comnih.gov

Cytosolic Carnosinase (CNDP2): This enzyme is located within the cells and is responsible for the intracellular degradation of the dipeptide. mdpi.com

These enzymes belong to the M20 metalloprotease family and regulate the levels of beta-alanyl-L-histidine in various tissues and biological fluids. mdpi.com

Carnosine Dipeptidase Isoforms (CNDP1, CNDP2) and Specificity

The breakdown of Beta-alanyl-L-histidine is primarily catalyzed by a class of enzymes known as carnosine dipeptidases or carnosinases. In humans, two main isoforms have been identified: CNDP1 and CNDP2. researchgate.net These isoforms exhibit distinct substrate specificities and tissue distributions.

CNDP1 , also referred to as serum carnosinase, is a secreted metalloprotease found in blood serum and the brain. researchgate.netnih.gov It displays a narrow substrate specificity, preferentially hydrolyzing Xaa-His dipeptides, with a high affinity for carnosine (β-alanyl-L-histidine) and homocarnosine (γ-aminobutyryl-L-histidine). researchgate.netnih.gov The optimal pH for CNDP1 activity is around 8.5. nih.gov

CNDP2 , or cytosolic nonspecific dipeptidase, is ubiquitously expressed in various human tissues. researchgate.net Unlike CNDP1, CNDP2 has a broader substrate specificity and is not limited to Xaa-His dipeptides. nih.gov Its activity is dependent on the presence of manganese ions (Mn²⁺) and it is sensitive to inhibition by bestatin. nih.gov While it can hydrolyze carnosine, it does so optimally at a more alkaline pH of 9.5 and does not hydrolyze homocarnosine at all. researchgate.netnih.gov

Table 1: Comparison of Carnosine Dipeptidase Isoforms

| Feature | CNDP1 (Serum Carnosinase) | CNDP2 (Cytosolic Nonspecific Dipeptidase) |

| Location | Secreted (Serum, Brain) | Cytosolic (Ubiquitous) |

| Substrate Specificity | Narrow (Xaa-His dipeptides, e.g., Carnosine, Homocarnosine) | Broad (Various dipeptides) |

| Optimal pH | ~8.5 | ~9.5 (for Carnosine) |

| Metal Ion Dependence | Zinc metalloprotease | Requires Mn²⁺ for full activity |

| Inhibition by Bestatin | Insensitive | Sensitive |

Hydrolysis Products: Beta-alanine and L-histidine

The enzymatic action of carnosinases on Beta-alanyl-L-histidine results in the cleavage of the peptide bond, yielding its constituent amino acids: beta-alanine and L-histidine. researchgate.netcngb.orgnih.gov This hydrolysis is a critical step in the catabolism of carnosine, releasing these precursors for various metabolic processes. Beta-alanine is considered the rate-limiting factor in the synthesis of carnosine. researchgate.netcngb.org

Other Catabolic Transformations (e.g., N-methylation to Anserine)

Beyond hydrolysis, Beta-alanyl-L-histidine can undergo other metabolic transformations, most notably N-methylation to form anserine (B1665513) (β-alanyl-Nπ-methyl-L-histidine). nih.gov This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine to the imidazole ring of the histidine residue in carnosine. medchemexpress.com The enzyme responsible for this transformation is carnosine N-methyltransferase (EC 2.1.1.22). medchemexpress.comnih.gov This process represents a significant metabolic pathway for carnosine, leading to the formation of a structurally related and functionally similar dipeptide.

Related Histidine-Containing Dipeptides and Analogues

Beta-alanyl-L-histidine is part of a larger family of histidine-containing dipeptides (HCDs), which share structural similarities and are interconnected through metabolic pathways.

Structural and Metabolic Interrelationships with Homocarnosine, Anserine, Ophidine/Balenine (B107396), and Carcinine

Homocarnosine: Structurally similar to carnosine, homocarnosine is composed of γ-aminobutyric acid (GABA) instead of beta-alanine, linked to L-histidine. nih.govmedchemexpress.com It is found predominantly in the brain and is also a substrate for CNDP1. researchgate.netnih.gov The synthesis of both carnosine and homocarnosine is catalyzed by carnosine synthase, which can utilize either beta-alanine or GABA. nih.gov

Anserine and Ophidine/Balenine: These are methylated derivatives of carnosine. Anserine is β-alanyl-Nπ-methyl-L-histidine, while ophidine (also known as balenine) is β-alanyl-Nτ-methyl-L-histidine. nih.govtaylorfrancis.com They are abundant in the skeletal muscle of many vertebrates. nih.gov Their synthesis is a direct metabolic continuation from carnosine via methylation. researchgate.net

Carcinine: This dipeptide consists of beta-alanine and histamine (the decarboxylated form of histidine). nih.gov It shares the beta-alanyl moiety with carnosine and is recognized for its antioxidant properties. nih.gov

Table 2: Structural Composition of Related Histidine-Containing Dipeptides

| Dipeptide | Component 1 | Component 2 |

| Beta-alanyl-L-histidine (Carnosine) | Beta-alanine | L-histidine |

| Homocarnosine | γ-aminobutyric acid (GABA) | L-histidine |

| Anserine | Beta-alanine | Nπ-methyl-L-histidine |

| Ophidine/Balenine | Beta-alanine | Nτ-methyl-L-histidine |

| Carcinine | Beta-alanine | Histamine |

Biosynthetic Pathways of Methylated Analogues

The primary pathway for the biosynthesis of methylated analogues like anserine and ophidine/balenine is the methylation of pre-formed carnosine. researchgate.net This reaction is catalyzed by carnosine N-methyltransferase. nih.gov An alternative, though less common, pathway for anserine synthesis involves the direct ligation of beta-alanine to a pre-methylated histidine (1-methyl-histidine) by carnosine synthase. researchgate.net The availability of carnosine as a substrate is therefore a key determinant in the production of these methylated dipeptides in tissues where the necessary enzymes are present.

Fundamental Molecular Mechanisms of Beta Alanyl L Histidine Action

Reactive Species Scavenging and Antioxidant Mechanisms

Beta-alanyl-L-histidine, commonly known as carnosine, exhibits potent antioxidant properties through several distinct mechanisms. These range from the direct neutralization of harmful reactive species to the modulation of endogenous antioxidant pathways.

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Beta-alanyl-L-histidine has been demonstrated to be an effective direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). encyclopedia.pubuwa.edu.au Its chemical structure, particularly the imidazole (B134444) ring of the histidine residue, is crucial for this activity. encyclopedia.pub This dipeptide can neutralize a variety of these damaging molecules, which are byproducts of normal metabolism and external stressors. By directly quenching these free radicals, Beta-alanyl-L-histidine helps protect vital cellular components like lipids, proteins, and DNA from oxidative damage. researchgate.net Studies have shown its ability to scavenge superoxide (B77818) anions and peroxyl radicals, thereby reducing oxidative stress within tissues. nih.gov This direct antioxidant action is a primary contributor to its protective effects in biological systems. nih.gov

Interaction with Specific Oxidative Species (e.g., Hydroxyl Radicals, Peroxyl Radicals, Singlet Oxygen, Hypochlorous Acid)

The scavenging activity of Beta-alanyl-L-histidine extends to specific, highly reactive oxidative species. It is recognized as a good scavenger of hydroxyl radicals (•OH), one of the most damaging free radicals in the body. rsc.orgresearchgate.net Research confirms its capacity to interact with and neutralize peroxyl radicals (ROO•), which are involved in the propagation of lipid peroxidation. uwa.edu.aursc.orgmdpi.com

The histidine component of the dipeptide is known to react with singlet oxygen, another high-energy form of oxygen that can cause cellular damage. Furthermore, Beta-alanyl-L-histidine demonstrates a significant protective role against hypochlorous acid (HOCl), a potent oxidant produced by immune cells. encyclopedia.pubnih.gov It reacts rapidly with HOCl to form less reactive chloramine (B81541) compounds, thereby preventing HOCl from damaging host tissues during inflammation. uwa.edu.au This reaction with hypochlorous acid is a key aspect of its antioxidant and cytoprotective functions. encyclopedia.pub

| Oxidative Species | Interaction Mechanism | Reference |

|---|---|---|

| Hydroxyl Radicals (•OH) | Direct scavenging | rsc.orgresearchgate.net |

| Peroxyl Radicals (ROO•) | Direct scavenging, inhibition of lipid peroxidation | uwa.edu.aumdpi.com |

| Singlet Oxygen (¹O₂) | Quenching, primarily via the histidine residue | |

| Hypochlorous Acid (HOCl) | Forms less reactive chloramine adducts | encyclopedia.pubnih.gov |

Indirect Antioxidant Mechanisms (e.g., Modulation of Nrf2 Pathway Activity)

Beyond its direct scavenging activities, Beta-alanyl-L-histidine exerts indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Beta-alanyl-L-histidine can promote the expression and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, upregulating the production of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. This activation of the body's own defense systems provides a broader and more sustained antioxidant response compared to direct scavenging alone. nih.gov In some cellular models, it has been observed that Beta-alanyl-L-histidine can downregulate the Nrf2/HO-1 pathway once oxidative stress is alleviated, suggesting a modulatory role.

Carbonyl Scavenging and Anti-Glycation Mechanisms

A crucial aspect of Beta-alanyl-L-histidine's protective function is its ability to counteract damage from reactive carbonyl species (RCS), which are key mediators in the process of glycation.

Direct Adduct Formation with Reactive Carbonyl Compounds (e.g., Methylglyoxal (B44143), Glyoxal)

Beta-alanyl-L-histidine is a potent scavenger of reactive carbonyl species (RCS), such as methylglyoxal (MGO) and glyoxal. These compounds are byproducts of glucose and lipid metabolism and can react with proteins and nucleic acids, causing cellular dysfunction. Beta-alanyl-L-histidine directly reacts with these harmful carbonyls to form stable adducts, a process sometimes referred to as "carnosinylation". This quenching activity prevents the carbonyl compounds from reacting with essential biomolecules. The imidazole ring of the histidine moiety is instrumental in detoxifying these reactive species. By forming these adducts, which can then be metabolized or excreted, Beta-alanyl-L-histidine effectively neutralizes the threat posed by carbonyl stress.

| Reactive Carbonyl Species | Observed Effect of Beta-alanyl-L-histidine | Reference |

|---|---|---|

| Methylglyoxal (MGO) | Forms adducts, prevents MGO-induced protein modification and toxicity | |

| Glyoxal | Acts as a scavenger, forming adducts to prevent glycation | |

| 4-hydroxynonenal (B163490) (HNE) | Shown to be an effective scavenger, forming HNE-carnosine adducts | |

| Acrolein | Forms acrolein-carnosine adducts detected in human urine |

Inhibition of Advanced Glycation End Products (AGEs) and Advanced Lipoxidation End Products (ALEs) Formation

By scavenging reactive carbonyl precursors, Beta-alanyl-L-histidine is a powerful inhibitor of the formation of Advanced Glycation End products (AGEs) and Advanced Lipoxidation End products (ALEs). nih.gov AGEs and ALEs are complex, heterogeneous compounds formed when sugars and lipids react non-enzymatically with proteins, lipids, and nucleic acids. The accumulation of these products is implicated in aging and the progression of numerous chronic diseases. Beta-alanyl-L-histidine intervenes in this process by trapping the reactive carbonyl intermediates like methylglyoxal, thus preventing them from cross-linking and damaging proteins. This anti-glycating action helps preserve the structure and function of proteins, mitigating the deleterious consequences of AGE and ALE accumulation. Research indicates that Beta-alanyl-L-histidine can prevent the formation of specific AGEs such as carboxymethyl lysine (B10760008) (CML) and pentosidine (B29645).

Reversal of Glycated Proteins

Beta-alanyl-L-histidine, commonly known as carnosine, demonstrates significant anti-glycating properties. wikipedia.org Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or DNA, which leads to the formation of Advanced Glycation End-products (AGEs). nih.govresearchgate.net These AGEs are implicated in the development and progression of various degenerative conditions. wikipedia.org

Research indicates that Beta-alanyl-L-histidine can inhibit the formation of AGEs. nih.gov A systematic review of 36 studies, including in vitro, animal, and human research, concluded that carnosine can prevent AGE formation. nih.gov The proposed mechanisms for this anti-glycating activity are multifaceted. Beta-alanyl-L-histidine can scavenge reactive carbonyl species, which are precursors to AGEs, and may also react directly with reducing sugars, preventing them from modifying proteins. researchgate.netresearchgate.net

Furthermore, some studies suggest that Beta-alanyl-L-histidine may not only prevent the formation of AGEs but also reverse previously formed AGEs. researchgate.netnih.gov This potential for reversal is attributed to a process known as "transglycation," where the dipeptide can react with early glycation products, thereby liberating the original protein and preventing its further degradation into cross-linked AGEs. researchgate.net This action helps to mitigate the damage caused by protein glycation, which is a hallmark of aging and various metabolic diseases. researchgate.netnih.gov

| Study Type | Key Findings | References |

|---|---|---|

| Systematic Review | Concluded from 34 out of 36 studies that carnosine prevents the formation of Advanced Glycation End-products (AGEs). | nih.gov |

| In Vitro Studies | Demonstrated that carnosine significantly reduces fructose-mediated glycation of human serum albumin, quenching the formation of fluorescent AGEs like pentosidine by 66%. | researchgate.net |

| Review Articles | Suggests carnosine prevents AGE formation by reducing blood glucose, preventing early glycation, and potentially reversing previously formed AGEs through mechanisms like "transglycation". | researchgate.netnih.gov |

Proton Buffering and pH Homeostasis Modulation

A primary physiological role of Beta-alanyl-L-histidine is its function as a potent intracellular pH buffer. physiology.orgnih.gov This capacity is principally attributed to the imidazole ring of its L-histidine residue. nih.govmsu.ru The pKa value of Beta-alanyl-L-histidine is approximately 6.83, which is very close to the physiological intracellular pH (pHi). wikipedia.org This chemical characteristic makes it an exceptionally effective buffer within the cellular environment, as it can readily accept or donate protons to resist significant shifts in pH. msu.ru

During periods of intense metabolic activity, such as anaerobic exercise, the production of lactic acid and the hydrolysis of ATP release a large number of protons (H+), leading to a decrease in intracellular pH (acidosis). msu.ru The imidazole ring of Beta-alanyl-L-histidine can sequester these excess protons, thereby neutralizing the acidic environment. nih.govmsu.ru This process, known as proton buffering, is crucial for maintaining the acid-base balance necessary for the optimal function of cellular enzymes and contractile proteins. msu.ruresearchgate.net The ability to maintain pH homeostasis is a fundamental aspect of cellular function, and the imidazole moiety is the primary bioactive component responsible for this action in Beta-alanyl-L-histidine. physiology.org

Beta-alanyl-L-histidine is found in high concentrations in excitable tissues such as skeletal muscle and the brain, where maintaining pH homeostasis is critical for function. wikipedia.orgphysiology.orgmdpi.com In skeletal muscle, it is a major contributor to the non-bicarbonate buffering capacity, accounting for 10-20% of the total buffering in muscle fibers. wikipedia.org This high concentration allows muscle cells to withstand the significant acid load produced during high-intensity, anaerobic exercise. msu.ruresearchgate.net By buffering the protons, Beta-alanyl-L-histidine helps to delay the onset of muscle fatigue, which is partly caused by the inhibitory effects of acidosis on glycolytic enzymes and the calcium-handling machinery of muscle cells. msu.ru

Metal Ion Chelation and Redox Modulation

Beta-alanyl-L-histidine possesses the ability to chelate divalent metal ions, a property that contributes significantly to its biological activities. wikipedia.orgphysiology.org It forms coordination complexes with various metal cations, including copper (Cu²⁺), zinc (Zn²⁺), and magnesium (Mg²⁺). wikipedia.orgnih.govnih.govresearchgate.net The formation of these complexes involves the imidazole ring, the amino group, and the carboxyl group of the dipeptide, which act as ligands, binding to the metal ion. acs.org

The chelation of copper by Beta-alanyl-L-histidine has been extensively studied. It can form several structurally different complexes with Cu²⁺ depending on the pH and the relative concentrations of the dipeptide and the metal ion. acs.orgacs.org Spectroscopic studies have confirmed the formation of carnosine-Cu(II) complexes, which can prevent the inhibitory actions of free copper on certain receptors. nih.govnih.gov Similarly, Beta-alanyl-L-histidine forms stable complexes with zinc. nih.gov The compound beta-Alanyl-L-histidinato zinc (AHZ) has been shown to have more potent effects on bone metabolism than zinc sulfate (B86663) alone, suggesting that the chelated form enhances the biological activity of zinc. nih.govnih.gov The dipeptide also demonstrates the ability to form complexes with magnesium. wikipedia.org

| Divalent Metal Ion | Nature of Interaction | Observed Effects of Complexation | References |

|---|---|---|---|

| Copper (Cu²⁺) | Forms multiple, pH-dependent complexes. | Prevents and reverses copper-induced inhibition of P2X4 and P2X7 receptors. Does not negatively impact the dipeptide's radical-scavenging ability. | nih.govacs.orgnih.gov |

| Zinc (Zn²⁺) | Forms a chelated compound (AHZ). | Enhances the effect of zinc on bone metabolism; AHZ is more potent than zinc sulfate. Attenuates ROS-driven cytosolic zinc rises. | nih.govnih.govplos.org |

| Magnesium (Mg²⁺) | Forms complexes. | The behavior of carnosine in aqueous solution and its complexation mechanisms with Mg²⁺ have been investigated. | wikipedia.org |

The chelation of copper, for example, is not detrimental to the radical-scavenging ability of Beta-alanyl-L-histidine itself. nih.gov In fact, by binding the metal, it mitigates the metal's capacity to catalyze the formation of reactive oxygen species (ROS). nih.gov This effectively attenuates the pro-oxidant effects of the metal ions. plos.orgnih.gov Studies have shown that Beta-alanyl-L-histidine can protect against metal-induced toxicity, such as that caused by cadmium, by preventing the development of oxidative stress. researchgate.net This dual function of both scavenging existing free radicals and preventing their formation via metal chelation makes Beta-alanyl-L-histidine a versatile antioxidant. nih.gov

Influence on Cellular Copper Homeostasis

Beta-alanyl-L-histidine, also known as carnosine, plays a significant role in maintaining cellular copper homeostasis. nih.govphysiology.org Its ability to chelate metal ions, particularly copper (Cu2+), is a key aspect of this function. researchgate.netmdpi.com Dysregulation of copper levels can lead to oxidative stress and cellular damage, making the regulatory role of carnosine crucial. physiology.org

Research indicates that carnosine can intercept the regulatory pathways of copper homeostasis in nervous cells and tissues. nih.govphysiology.org It is considered a novel active molecule within the network of ligands and chaperones that physiologically regulate the balance of this essential metal. nih.govphysiology.org By forming complexes with copper ions, carnosine can prevent them from participating in potentially harmful reactions, such as the Fenton reaction, which generates damaging radical species. nih.gov

The interaction between carnosine and copper is multifaceted. It not only involves chelation but also influences the copper-sensing system of cells. nih.gov Studies have shown that carnosine can modulate the Sp1-Slc31a1/Ctr1 copper-sensing system, thereby influencing copper uptake and distribution within cells. nih.govphysiology.org This suggests that carnosine is more than a simple chelator; it actively participates in the cellular mechanisms that manage copper levels.

Furthermore, the formation of carnosine-copper complexes does not impair the dipeptide's ability to scavenge free radicals. nih.gov This dual function—chelating excess copper and neutralizing reactive oxygen species—highlights the protective role of carnosine against copper-induced cellular damage. nih.gov

Table 1: Effects of Beta-alanyl-L-histidine on Cellular Copper Homeostasis

| Mechanism | Effect | References |

|---|---|---|

| Copper Chelation | Forms complexes with Cu2+ ions, preventing their participation in harmful reactions. | researchgate.netmdpi.comnih.gov |

| Modulation of Copper-Sensing System | Influences the Sp1-Slc31a1/Ctr1 pathway, affecting cellular copper uptake and distribution. | nih.govphysiology.org |

| Radical Scavenging | The carnosine-copper complex retains the ability to scavenge hydroxyl radicals. | nih.gov |

| Neuroprotection | Exhibits neuroprotective activity against Cu2+-driven neurotoxicity. | mdpi.com |

Enzyme Modulation and Functional Regulation

Beta-alanyl-L-histidine has been shown to modulate the activity of various enzymes, thereby regulating their function within the cell.

A notable example of enzyme modulation by Beta-alanyl-L-histidine is its effect on Fructose (B13574) 1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.govnih.govmicrobialcell.com Studies have demonstrated that carnosine, along with its constituent amino acid histidine, can increase the activity of rabbit muscle Fructose 1,6-bisphosphatase at a neutral pH. nih.gov This activation is characterized by positive cooperativity. nih.gov

In the presence of carnosine, the optimal pH for FBPase activity shifts from 8.0 to 7.4. nih.gov This suggests that carnosine can enhance the enzyme's function under physiological conditions. The mechanism of activation involves the removal of inhibitory zinc ions (Zn2+) from the enzyme. nih.gov Fructose 1,6-bisphosphatase can bind zinc, which inhibits its activity at low concentrations. nih.gov Carnosine and other histidine derivatives can chelate and remove these inhibitory zinc ions, leading to a concomitant increase in enzyme activity. nih.gov

Beta-alanyl-L-histidine's ability to chelate various metal ions, including zinc (Zn2+), copper (Cu2+), cobalt (Co2+), and nickel (Ni2+), allows it to interact with and modulate the function of metalloenzymes. researchgate.netmsu.ru Metalloenzymes are proteins that require a metal ion cofactor for their catalytic activity. The interaction of carnosine with these metal ions can either activate or inhibit the enzyme, depending on the specific enzyme and the metal ion involved.

For instance, the enzyme carnosinase, which hydrolyzes carnosine, is a zinc-dependent metalloprotein. msu.ru Its activity can be stabilized and even enhanced by other divalent metal cations like cadmium (Cd2+) and manganese (Mn2+). msu.ru Conversely, the manganese-activated form of the enzyme can be inhibited by zinc and cobalt. msu.ru The stability of the copper-carnosine complex is thought to explain why copper does not appear to inhibit this enzyme. msu.ru

Carnosine's interaction with zinc is also significant in the context of amyloid-β (Aβ) aggregation, a hallmark of Alzheimer's disease. Zinc ions can promote the aggregation of Aβ peptides. nih.gov Carnosine can chelate zinc, thereby reducing its availability to interact with Aβ and consequently inhibiting zinc-induced aggregation. nih.gov This highlights an indirect way in which carnosine's metal-chelating properties can modulate pathological enzymatic and protein aggregation processes.

Table 2: Modulation of Enzyme Activity by Beta-alanyl-L-histidine

| Enzyme | Effect of Beta-alanyl-L-histidine | Mechanism | References |

|---|---|---|---|

| Fructose 1,6-bisphosphatase | Activation | Chelation and removal of inhibitory Zn2+ ions. | nih.gov |

| Carnosinase | Substrate; activity influenced by metal ion complexes | Carnosine is the substrate; its metal complexes affect enzyme kinetics. | msu.ru |

| Amyloid-β Aggregation (related to metalloproteinase activity) | Inhibition of Zn2+-induced aggregation | Chelation of Zn2+, preventing its interaction with Amyloid-β. | nih.gov |

Intracellular Signaling Pathway Modulation

Beta-alanyl-L-histidine can influence key intracellular signaling pathways that regulate a wide range of cellular processes, including cell growth, proliferation, and survival.

Beta-alanyl-L-histidine has been shown to modulate the Akt/mTOR/S6K signaling pathway, which is a central regulator of cell growth and proliferation. nih.gov In human gastric carcinoma cells, carnosine was found to inhibit the activation of Akt, mTOR, and p70S6K proteins, similar to the action of the mTOR inhibitor rapamycin. nih.gov This inhibition of the Akt/mTOR/p70S6K pathway is a key mechanism through which carnosine exerts its anti-proliferative effects in these cancer cells. nih.gov The suppression of Akt phosphorylation by carnosine can also lead to the inhibition of 4E-BP1 phosphorylation, further contributing to the suppression of protein synthesis and cell growth. nih.gov

In addition to the Akt/mTOR pathway, Beta-alanyl-L-histidine also influences the mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK and ERK pathways. researchgate.netnih.gov In porcine myoblasts, carnosine treatment was observed to affect the activation of the p38 MAPK-dependent pathway. researchgate.net In the context of diabetic retinopathy, carnosine has been shown to suppress the activation of the MAPK/ERK signaling pathway, suggesting this as a crucial mechanism for its protective effects. nih.govnih.gov Specifically, treatment with carnosine led to a significant suppression of ERK and phosphorylated ERK (p-ERK) expression. nih.govnih.gov

The modulation of signaling pathways by Beta-alanyl-L-histidine has a direct impact on cell cycle progression and proliferation. By inhibiting the Akt/mTOR/p70S6K pathway, carnosine can induce cell cycle arrest, typically at the G0/G1 phase. nih.gov This arrest is often accompanied by an increase in the level of the cell cycle inhibitor p21 and a reduction in the levels of G1/S transition-related proteins such as cyclin A and cyclin E. nih.gov

The anti-proliferative effects of carnosine have been observed in various cell types. For instance, in porcine myoblasts, carnosine has been shown to promote cell proliferation, in part through the activation of the Akt/mTOR/S6K signaling pathway. researchgate.net However, it's important to note that the effects of carnosine on proliferation can be concentration-dependent, with lower concentrations promoting proliferation and higher concentrations potentially having adverse effects. researchgate.net This highlights the complexity of carnosine's role in regulating cellular proliferation, which can vary depending on the cell type and the specific experimental conditions.

Table 3: Modulation of Intracellular Signaling by Beta-alanyl-L-histidine

| Signaling Pathway | Effect of Beta-alanyl-L-histidine | Downstream Consequences | References |

|---|---|---|---|

| Akt/mTOR/S6K | Inhibition of phosphorylation of Akt, mTOR, and p70S6K. | Inhibition of cell proliferation, cell cycle arrest at G0/G1. | nih.gov |

| p38 MAPK | Modulation of activation. | Varies depending on cell type and context. | researchgate.net |

| MAPK/ERK | Suppression of ERK and p-ERK expression. | Implicated in the prevention and treatment of diabetic retinopathy. | nih.govnih.gov |

Cellular Bioenergetics and Metabolic Regulation

Beta-alanyl-L-histidine has been shown to significantly influence the primary energy-producing pathways within the cell. Its effects are multifaceted, impacting both the generation of adenosine (B11128) triphosphate (ATP) and the balance between glycolytic and oxidative metabolism. This modulation of cellular bioenergetics is critical, particularly in tissues with high and fluctuating energy demands. nih.gov

Conversely, in other cell types like erythrocytes, carnosine has been observed to increase intracellular ATP production. researchgate.net This may be due to its ability to scavenge excess glyceraldehyde-3-phosphate, which in turn prevents the glycation and subsequent inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase. researchgate.net This suggests that carnosine's effect on ATP dynamics is not universally inhibitory but depends on the specific metabolic profile of the cell. mdpi.com

| Cell Type | Effect of Beta-alanyl-L-histidine on ATP Production | Potential Mechanism |

| Malignant Glioma Cells | Inhibition | Inhibition of anaerobic glycolysis. nih.govresearchgate.net |

| Human Gastric Cancer Cells | Decrease | Reduction of mitochondrial ATP-linked respiration. mdpi.com |

| Erythrocytes | Increase | Prevention of glycation of glyceraldehyde-3-phosphate dehydrogenase. researchgate.net |

Beta-alanyl-L-histidine modulates the balance between the two major energy pathways: glycolysis and oxidative phosphorylation. As cells transition from rapid growth to maturity, their primary mode of ATP generation often shifts from glycolysis to the more efficient oxidative phosphorylation. nih.gov Carnosine appears to influence this metabolic balance. In several cancer cell lines, carnosine has been shown to inhibit glycolysis. francis-press.comfigshare.com For example, in glioma cells, carnosine treatment led to a reduction in the expression of key glycolysis-related enzymes like GLUT1 and PFK1. francis-press.com Similarly, in human gastric cancer cells, carnosine was found to inhibit both mitochondrial respiration and the glycolysis pathway. figshare.com

This dual inhibition suggests a comprehensive modulatory role in cellular energy metabolism. mdpi.comresearchgate.net In glioblastoma cells, which heavily rely on glycolysis, carnosine's inhibition of this pathway can be compensated for if the cells are supplied with pyruvate, which fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation directly. nih.gov This highlights that carnosine's primary metabolic impact in these cells is on the glycolytic production of ATP. nih.gov The preference for carnosine in fast-twitch, glycolytic muscle fibers over slow-twitch, aerobic fibers suggests a complex role that argues against a simple pro-aerobic or anti-glycolytic function in all tissues. nih.gov

Calcium Homeostasis Regulation

Intracellular calcium (Ca²⁺) is a vital second messenger that governs numerous cellular processes, most notably muscle contraction. Beta-alanyl-L-histidine plays a significant role in regulating intracellular calcium dynamics through several distinct mechanisms. nih.govnih.gov

The sarcoplasmic reticulum (SR) is the primary intracellular calcium store in muscle cells, and its ability to release and reuptake Ca²⁺ is fundamental to excitation-contraction coupling. khanacademy.org Beta-alanyl-L-histidine has been shown to directly influence SR calcium handling. nih.gov In chemically skinned cardiomyocytes, carnosine increased the release of calcium from the sarcoplasmic reticulum without affecting the rate of its reuptake. nih.gov This action is mediated, at least in part, through the ryanodine (B192298) receptor (RyR), the main Ca²⁺ release channel on the SR membrane. nih.govnih.gov

Studies on human skeletal muscle fibers have further elucidated this effect. In type I fibers, carnosine potentiated caffeine-induced force responses beyond what could be explained by increased myofilament sensitivity alone, suggesting an enhanced Ca²⁺-induced Ca²⁺ release from the SR. nih.govuq.edu.au By promoting Ca²⁺ release from the SR, carnosine increases the availability of intracellular calcium, which is a key factor in enhancing muscle contractility. nih.govnih.gov

| Tissue/Cell Type | Effect on Sarcoplasmic Reticulum | Specific Mechanism |

| Rat Cardiomyocytes (skinned) | Increased Ca²⁺ release | Action on the ryanodine receptor (RyR). nih.govnih.gov |

| Human Skeletal Muscle (Type I fibers) | Potentiated Ca²⁺-induced Ca²⁺ release | Sensitization of the ryanodine receptor to Ca²⁺. nih.govuq.edu.auresearchgate.net |

Beyond increasing the availability of calcium, Beta-alanyl-L-histidine also enhances the sensitivity of the contractile apparatus to Ca²⁺. nih.govnih.gov Myofilament calcium sensitivity refers to the relationship between the concentration of free Ca²⁺ and the force generated by the muscle fiber. nih.govfrontiersin.org An increase in sensitivity means that more force can be produced at a given submaximal calcium concentration. researchgate.net

Research on mechanically skinned human skeletal muscle fibers demonstrated that carnosine significantly increased the Ca²⁺ sensitivity of the contractile apparatus in both type I and type II fibers. nih.govuq.edu.au This sensitizing effect is crucial for counteracting the negative impact of fatiguing metabolites, such as inorganic phosphate, which are known to reduce Ca²⁺ sensitivity during intense exercise. researchgate.net By enhancing myofilament Ca²⁺ sensitivity, carnosine helps to maintain or increase muscle force output, particularly under fatiguing conditions. nih.govresearchgate.net

| Muscle Fiber Type | Effect of Carnosine on Ca²⁺ Sensitivity | Reference |

| Human Skeletal Muscle (Type I) | Significant Increase | nih.govuq.edu.au |

| Human Skeletal Muscle (Type II) | Significant Increase | nih.govuq.edu.au |

A unique mechanism by which Beta-alanyl-L-histidine influences calcium homeostasis is by acting as a mobile cytoplasmic buffer that facilitates a Ca²⁺/H⁺ exchange. nih.govpnas.org Intracellular pH and calcium signaling are intricately linked, as protons (H⁺) generated during metabolism can compete with Ca²⁺ for binding sites on proteins. pnas.org

Beta-alanyl-L-histidine, along with other mobile buffers like ATP, can bind both Ca²⁺ and H⁺. In regions of localized acidity (higher H⁺ concentration), carnosine can release bound Ca²⁺ in exchange for binding H⁺. This action effectively creates localized gradients, transporting calcium across the cytosol in a hydrogen ion–coupled manner. nih.govpnas.org This process acts like a "pump without a membrane," capable of producing uphill Ca²⁺ movement into acidic zones, thereby recruiting Ca²⁺ to areas where it might be needed to overcome the inhibitory effects of H⁺ on Ca²⁺-activated processes. nih.govpnas.org This function is particularly relevant in contracting muscle, where H⁺ ions are released from the sarcomeres and Ca²⁺ is needed to activate them. nih.gov

Neurotransmitter System Interactions

Beta-alanyl-L-histidine, also known as carnosine, demonstrates significant interactions with various neurotransmitter systems within the central nervous system. Its influence extends to the modulation of excitatory glutamatergic pathways and a complex interplay with the metabolic and signaling axis of its constituent amino acids, histidine, and the subsequent bioactive amine, histamine (B1213489). These interactions underscore the neuromodulatory potential of this dipeptide.

Modulation of Glutamatergic Neurotransmission (e.g., Up-regulation of Glutamate (B1630785) Transporter 1)

Beta-alanyl-L-histidine plays a crucial role in regulating glutamate, the primary excitatory neurotransmitter in the brain. Excessive glutamate can lead to excitotoxicity, a process implicated in various neurological disorders. Research indicates that beta-alanyl-L-histidine can mitigate this by modulating the glutamatergic system, notably through its effect on glutamate transporters. researchgate.net

One of the key mechanisms identified is the up-regulation of Glutamate Transporter 1 (GLT-1), a major transporter responsible for clearing synaptic glutamate, primarily located in astrocytes. researchgate.netmdpi.com By enhancing the expression and activity of GLT-1, beta-alanyl-L-histidine helps to reduce extracellular glutamate concentrations, thereby protecting neurons from excitotoxic damage. researchgate.netmdpi.com In a model of permanent cerebral ischemia, treatment with beta-alanyl-L-histidine was found to preserve the expression of GLT-1, which contributed to a reduction in glutamate levels and subsequent neuroprotection. mdpi.com Studies using neuron/astrocyte co-cultures exposed to oxygen-glucose deprivation/recovery have further demonstrated that beta-alanyl-L-histidine upregulates the mRNA level of the neuronal glutamate transporter EAAC1 and abolishes the increase in extracellular glutamate. nih.gov

The table below summarizes key research findings on the interaction between Beta-alanyl-L-histidine and the glutamatergic system.

Table 1: Research Findings on Beta-alanyl-L-histidine and Glutamatergic Neurotransmission

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Neuroprotection in Ischemia | In vitro and in vivo ischemic models | Beta-alanyl-L-histidine upregulated the expression of Glutamate Transporter 1 (GLT-1). | nih.gov |

| Glutamate Excitotoxicity | Permanent cerebral ischemia model | Preserved the expression of GLT-1 in astrocytes, leading to reduced glutamate levels. | mdpi.com |

| Glutamate and GABA Levels | Neuron/astrocyte co-cultures (OGD/recovery) | Abolished the increase in extracellular glutamate and increased extracellular GABA levels. | nih.gov |

| Glutamine Synthetase Modulation | Senescent astrocytes (OGD/recovery) | Rescued the expression of glutamine synthetase (GS) and reversed glutamate uptake activity. | nih.gov |

Interplay with the Carnosine-Histidine-Histamine Axis and Histamine Receptors

Beta-alanyl-L-histidine is intrinsically linked to the histamine pathway, as it is composed of β-alanine and L-histidine. L-histidine is the direct precursor to histamine, a critical neurotransmitter and neuromodulator, which is synthesized via the enzyme histidine decarboxylase. nih.govplos.org

A significant body of evidence suggests that beta-alanyl-L-histidine functions as a physiological reservoir for L-histidine, which can be mobilized for histamine synthesis, particularly during periods of physiological stress. nih.govnih.gov Research has demonstrated that under conditions that stimulate histamine formation, a sequence of events occurs: a rapid increase in histidine decarboxylase (HDC) activity and histamine concentration is followed by an increase in the activity of carnosinase (the enzyme that hydrolyzes carnosine) and a subsequent decrease in carnosine concentration. nih.gov This temporal relationship strongly supports the hypothesis that the breakdown of beta-alanyl-L-histidine provides the necessary L-histidine to fuel histamine production without depleting the free histidine pool. nih.gov This metabolic link has been observed in various histamine-rich tissues. nih.gov

Furthermore, the neuroprotective effects of beta-alanyl-L-histidine appear to be mediated, at least in part, through histamine receptors. In a study on senescent astrocytes, the protective actions of beta-alanyl-L-histidine were counteracted by a selective histamine H1 receptor antagonist (pyrilamine), indicating the involvement of this receptor subtype in its mechanism of action. mdpi.comnih.gov This suggests that beta-alanyl-L-histidine's benefits are not solely from its direct antioxidant properties but also from its role within the carnosine-histidine-histamine signaling axis. mdpi.com

The table below details experimental evidence for the interplay between Beta-alanyl-L-histidine and the histamine axis.

Table 2: Research Findings on the Carnosine-Histidine-Histamine Axis

| Study Focus | Model System/Condition | Key Findings | Reference |

|---|---|---|---|

| Histamine Reservoir Hypothesis | Mammalian Tissues / Stress | Tissue carnosine decreased while tissue histamine increased during stress, supporting carnosine as a histidine source. | nih.gov |

| Enzyme and Metabolite Dynamics | Rats treated with compound 48/80 | Increased HDC and histamine were followed by increased carnosinase activity and decreased carnosine concentration. | nih.gov |

| Anti-Stress Effects | Restraint-stressed mice | Administration of beta-alanyl-L-histidine elevated brain histamine levels and ameliorated stress-evoked immunocompromise. | plos.org |

| Receptor Mediation | Senescent astrocytes (OGD/recovery) | The neuroprotective effects of beta-alanyl-L-histidine were partly antagonized by a histamine H1 receptor antagonist. | nih.gov |

Beta Alanyl L Histidine in Specific Biological Systems: Mechanistic Studies

Skeletal Muscle Biochemistry and Cellular Physiology

Beta-alanyl-L-histidine is a key homeostatic regulator in skeletal muscle, contributing to optimal function through various mechanisms. Its presence in high concentrations within muscle tissue underscores its physiological significance in this dynamic environment.

Role in Muscle Contraction and Relaxation Dynamics

Beta-alanyl-L-histidine plays a crucial role in the intricate process of muscle contraction and relaxation, primarily by modulating calcium (Ca²⁺) handling within the muscle fibers. The force of muscle contraction is directly related to the amount of Ca²⁺ released from the sarcoplasmic reticulum and its subsequent binding to troponin. Research has shown that beta-alanyl-L-histidine can increase the Ca²⁺ sensitivity of the contractile apparatus. nih.gov This enhanced sensitivity means that for a given concentration of Ca²⁺, a greater force can be generated, thereby improving the efficiency of muscle contraction.

One of the proposed mechanisms for this increased calcium sensitivity is a potential interaction with the troponin complex, facilitating the conformational changes required to expose the myosin-binding sites on actin. Furthermore, beta-alanyl-L-histidine may also influence the rate of Ca²⁺ release and reuptake by the sarcoplasmic reticulum, which is critical for the speed of both contraction and relaxation. ucl.ac.uk An enhanced rate of Ca²⁺ reuptake could contribute to a faster muscle relaxation time, which is beneficial for rapid, repetitive movements. ucl.ac.uk

| Feature | Effect of Beta-alanyl-L-histidine | Mechanism |

| Calcium Sensitivity | Increased | Enhanced binding of Ca²⁺ to troponin, facilitating cross-bridge formation. nih.gov |

| Muscle Relaxation | Potentially Enhanced | May improve the efficiency of Ca²⁺ reuptake into the sarcoplasmic reticulum. ucl.ac.uk |

Mechanisms of Muscle Fatigue Attenuation (e.g., Intramuscular Acid Neutralization)

One of the most well-established roles of beta-alanyl-L-histidine in skeletal muscle is its function as an intracellular proton buffer, which is critical in delaying the onset of muscle fatigue during high-intensity exercise. nih.govresearchgate.net During intense anaerobic activity, there is a significant production of hydrogen ions (H⁺), leading to a decrease in intramuscular pH (acidosis). This drop in pH can impair muscle function by inhibiting key glycolytic enzymes, reducing the activity of phosphofructokinase, and interfering with the calcium-binding affinity of troponin, thereby diminishing force production. nih.gov

The imidazole (B134444) ring of the histidine residue in beta-alanyl-L-histidine has a pKa value of approximately 6.8, which is within the physiological pH range of muscle cells. youtube.com This chemical property allows it to effectively accept H⁺ ions, thus buffering the intracellular environment and mitigating the drop in pH. nih.gov By neutralizing the excess acid, beta-alanyl-L-histidine helps to maintain a more optimal environment for muscle contraction, allowing for sustained performance during high-intensity efforts. nih.govresearchgate.net

| Condition | Primary Cause | Role of Beta-alanyl-L-histidine |

| Muscle Fatigue (High-Intensity) | Accumulation of H⁺ ions (acidosis) | Intracellular pH buffering via the imidazole ring of histidine. nih.govresearchgate.net |

| Impaired Enzyme Function | Low pH | Maintains a more optimal pH for glycolytic enzymes. nih.gov |

| Reduced Force Production | H⁺ interference with Ca²⁺ binding | Helps preserve Ca²⁺ sensitivity of the contractile machinery. nih.gov |

Satellite Cell Proliferation and Underlying Mechanisms of Muscle Growth (in vitro and in vivo models)

Satellite cells are muscle stem cells that play a crucial role in muscle repair and hypertrophy. nih.govnih.gov Emerging evidence from both in vitro and in vivo studies suggests that beta-alanyl-L-histidine can stimulate the proliferation of these cells, thereby contributing to muscle growth. mdpi.comresearchgate.netd-nb.info

Mechanistic studies have revealed that beta-alanyl-L-histidine can activate the Akt/mTOR/S6K signaling pathway, a central regulator of cell growth and proliferation. mdpi.comd-nb.info Activation of this pathway leads to an increase in protein synthesis and cell cycle progression. In vitro experiments using cultured satellite cells have demonstrated that supplementation with beta-alanyl-L-histidine increases cell proliferation and the percentage of cells in the synthesis (S) phase of the cell cycle. mdpi.com In vivo studies in pigs have shown that dietary supplementation with beta-alanyl-L-histidine leads to increased muscle mass and average daily gain, which is associated with the activation of the Akt/mTOR/S6K pathway in the longissimus dorsi muscle. mdpi.com

| Model | Key Findings | Underlying Mechanism |

| In Vitro (Cultured Satellite Cells) | Increased proliferation; increased percentage of cells in S phase. mdpi.com | Activation of the Akt/mTOR/S6K signaling pathway. mdpi.comd-nb.info |

| In Vivo (Pigs) | Increased average daily gain and longissimus dorsi muscle weight. mdpi.com | Activation of the Akt/mTOR/S6K signaling pathway in skeletal muscle. mdpi.com |

Protection against Hypobaric Hypoxia-Induced Skeletal Muscle Protein Loss (in vivo models)

Exposure to high-altitude environments, characterized by hypobaric hypoxia, can lead to skeletal muscle atrophy and protein loss. nih.govresearchgate.net Research in animal models has demonstrated that beta-alanyl-L-histidine can afford protection against these detrimental effects. nih.gov

The protective mechanism of beta-alanyl-L-histidine in this context is multifactorial, primarily revolving around its antioxidant and anti-inflammatory properties. Hypobaric hypoxia induces oxidative stress and inflammation, which can activate proteolytic pathways leading to muscle protein degradation. nih.gov Studies have shown that supplementation with beta-alanyl-L-histidine in rats exposed to simulated high altitude can ameliorate hypoxia-induced inflammation, oxidative stress (by modulating factors like FOXO), and endoplasmic reticulum stress (indicated by GRP-78 levels). nih.gov Furthermore, it has been shown to downregulate atrophic signaling pathways, such as the one involving MuRF-1. nih.gov By mitigating these upstream triggers of muscle breakdown, beta-alanyl-L-histidine helps to preserve muscle protein content and function under hypoxic conditions.

Central Nervous System Function and Neuroprotective Mechanisms

In the central nervous system (CNS), beta-alanyl-L-histidine acts as a potent neuroprotective agent, shielding neurons from various forms of damage. Its ability to cross the blood-brain barrier allows it to exert its effects directly within the brain. nih.gov

Mechanisms of Neuronal Protection against Oxidative Stress and Excitotoxicity (in vitro and in vivo models)

Oxidative stress and excitotoxicity are two major contributors to neuronal damage in a wide range of neurological disorders. nih.govexplorationpub.com Beta-alanyl-L-histidine has demonstrated significant efficacy in counteracting both of these pathological processes through multiple mechanisms. nih.govnih.gov

Protection against Oxidative Stress: Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate and lipid-rich composition. Beta-alanyl-L-histidine functions as a powerful antioxidant by directly scavenging reactive oxygen species (ROS) and by chelating transition metal ions like copper and zinc, which can catalyze the formation of free radicals. youtube.com In vitro studies have shown that it can protect neuronal cells from damage induced by various oxidizing agents. nih.gov Furthermore, it can upregulate the expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX), thereby enhancing the cell's own defense mechanisms against oxidative stress. nih.gov

Protection against Excitotoxicity: Excitotoxicity is a process where excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to an influx of calcium and subsequent activation of neurotoxic cascades. nih.govnih.gov Beta-alanyl-L-histidine has been shown to protect neurons from excitotoxic cell death. nih.gov While the exact mechanisms are still being fully elucidated, it is believed to involve the modulation of glutamate receptor activity and the attenuation of downstream signaling pathways that lead to apoptosis and necrosis. nih.gov Some studies suggest that its protective effects may be independent of direct ROS scavenging in the context of excitotoxicity, pointing towards a more specific interaction with the excitotoxic cascade. nih.gov

| Pathological Process | Key Mechanisms of Beta-alanyl-L-histidine |

| Oxidative Stress | - Direct scavenging of reactive oxygen species (ROS). youtube.com- Chelation of pro-oxidant metal ions. youtube.com- Upregulation of endogenous antioxidant enzymes (e.g., SOD, GPX). nih.gov |

| Excitotoxicity | - Modulation of glutamate receptor activity. nih.gov- Attenuation of downstream neurotoxic signaling pathways. nih.gov |

Impact on Amyloid Fibril Formation and Protein Aggregation (in vitro models)

Beta-alanyl-L-histidine has demonstrated a notable capacity to interfere with the formation of amyloid fibrils and protein aggregation, a pathological hallmark of several neurodegenerative diseases. nih.gov In vitro studies have shown that carnosine can prevent native proteins from forming these fibrillar structures. nih.gov The process of amyloid fibrillogenesis involves the self-assembly of proteins into highly ordered, cross-β-sheet-rich structures. nih.gov

The presence of carnosine has been found to attenuate the in vitro fibrillogenesis of the β-amyloid peptide (Aβ), which is strongly linked to Alzheimer's disease. nih.govnih.gov Mechanistically, the histidine component of the dipeptide is thought to play a role. Histidine residues can influence the stability of amyloid-β fibrils, and their protonation state, which is affected by pH, can impact fibril assembly. nih.gov While the precise mechanism is complex, it is suggested that carnosine may shield hydrophobic regions on protein surfaces, thereby inhibiting the protein-protein interactions that lead to aggregation. researchgate.net Studies using techniques like Thioflavin T (ThT) fluorescence assays, which detect amyloid fibrils, have confirmed the inhibitory effects of carnosine on the aggregation of proteins like lysozyme (B549824) under fibril-forming conditions. nih.gov

| Protein Model | Experimental Condition | Observed Effect of Beta-alanyl-L-histidine | Key Finding |

|---|---|---|---|

| β-amyloid peptide (Aβ) | In vitro fibrillogenesis assay | Attenuation of fibril formation | Demonstrates potential to interfere with a key pathological process in Alzheimer's disease. nih.gov |

| Lysozyme | Incubation under conditions inducing amyloid formation | Inhibition of amyloid fibril formation | Highlights the anti-aggregation properties of the dipeptide on a non-disease-specific protein model. nih.gov |

| Glycated α-crystallin | In vitro glycation model | Disaggregation of protein aggregates | Suggests a role in reversing existing protein aggregation. nih.gov |

Modulation of Peripheral and Brain Immune Cells (e.g., Macrophages, Microglia)

Beta-alanyl-L-histidine exerts modulatory effects on key immune cells of the central nervous system, particularly microglia. Microglia are the primary immune effector cells in the brain, responsible for phagocytosis and mediating inflammatory responses. nih.gov In the context of neurodegenerative diseases like Alzheimer's, chronic activation of microglia by stimuli such as amyloid-β (Aβ) peptides can contribute to neuroinflammation and neuronal damage. nih.govnih.gov

Research has shown that beta-alanyl-L-histidine can counteract this pro-inflammatory activation. In a transgenic mouse model of Alzheimer's disease, treatment with carnosine was found to reverse the increased microglial activation observed in the hippocampus. nih.gov Further in vitro studies have demonstrated that carnosine can inhibit Aβ-induced inflammation and oxidative stress in BV-2 microglial cells. nih.gov This anti-inflammatory action is crucial, as an imbalance between inflammatory mediators and their regulators can lead to chronic inflammation. nih.gov While the primary focus has been on brain immune cells, the synovium, which contains macrophages, is also a site of carnosine's anti-inflammatory activity in conditions like osteoarthritis. nih.gov

Influence on Brain Energy Metabolism

Beta-alanyl-L-histidine is present in brain tissue and appears to play a role in its metabolic functions. whiterose.ac.ukwikipedia.org The brain, along with skeletal muscle, is one of the tissues with the most active oxidative metabolism, and carnosine is found in both. whiterose.ac.ukmdpi.com Its precursors, β-alanine and L-histidine, can cross the blood-brain barrier, allowing for local synthesis within glial cells and certain neurons. mdpi.com

Bone and Cartilage Biology

Regulation of Osteoblast Proliferation and Differentiation

In the context of bone biology, a chelated form of beta-alanyl-L-histidine with zinc, known as beta-alanyl-L-histidinato zinc (AHZ), has demonstrated significant effects on osteoblasts, the cells responsible for bone formation. In vitro studies using the osteoblastic MC3T3-E1 cell line have shown that AHZ stimulates cell proliferation. nih.gov This proliferative effect was found to be dependent on protein synthesis. nih.gov

Furthermore, AHZ influences the differentiation of mesenchymal cells towards an osteoblastic lineage. In studies with C2C12 cells, a pluripotential mesenchymal cell line, AHZ was found to convert the differentiation pathway towards osteoblast and/or chondroblast lineages. researchgate.net This was evidenced by increased expression of key osteogenic markers such as core binding factor alpha-1 (Cbfa1/Runx2) and alkaline phosphatase (ALPase). researchgate.net

Inhibition of Osteoclast-Mediated Bone Resorption

In addition to promoting bone formation, beta-alanyl-L-histidinato zinc (AHZ) actively inhibits bone resorption, the process carried out by osteoclasts. nih.govnih.gov In vitro tissue culture systems using rat calvaria have shown that AHZ can completely inhibit the decrease in bone calcium content induced by various bone-resorbing agents, including parathyroid hormone (PTH), prostaglandin (B15479496) E2, and interleukin-1 alpha. nih.gov

The mechanism of inhibition involves a direct effect on osteoclasts. AHZ has been shown to clearly inhibit the formation of osteoclast-like cells in mouse marrow cultures. nih.gov It may interfere with the signaling pathways involved in osteoclast activation, potentially acting on the process of parathyroid hormone-induced protein kinase C activation. nih.gov This dual action of promoting osteoblast function while inhibiting osteoclast activity highlights its potential as a regulator of bone metabolism. nih.gov

| Cell Type | Process | Observed Effect of AHZ (in vitro) | Reference |

|---|---|---|---|

| Osteoblasts (MC3T3-E1) | Proliferation | Stimulated cell proliferation | nih.gov |

| Mesenchymal Cells (C2C12) | Differentiation | Converted differentiation pathway to osteoblast/chondroblast lineage | researchgate.net |

| Osteoclasts | Formation | Inhibited osteoclast-like cell formation | nih.gov |

| Bone Tissue (Rat Calvaria) | Resorption | Inhibited decrease in bone calcium content induced by resorbing agents | nih.gov |

Protective Effects on Chondrocytes and Cartilage Integrity (in vitro and in vivo models)

In the context of osteoarthritis, a degenerative joint disease characterized by cartilage breakdown, beta-alanyl-L-histidine (carnosine) has shown therapeutic potential. nih.gov In vivo studies on animal models of arthritis have demonstrated that carnosine can reduce knee joint swelling. nih.gov In vitro, it has shown protective effects on fibroblast-like synoviocytes (FLS), which are key cells in the synovium that lines the joints. By activating antioxidant pathways (such as the Nrf2/HO-1 signaling pathway), carnosine can protect these cells from inflammation and oxidative stress induced by factors like interleukin-1β, thereby helping to maintain the integrity of the joint environment. nih.gov

Cellular Homeostasis and Stress Responses

Beta-alanyl-L-histidine, a dipeptide commonly known as carnosine, plays a significant role in maintaining cellular homeostasis and orchestrating responses to various stressors. nih.gov This naturally occurring compound, synthesized from the amino acids β-alanine and L-histidine, is found in high concentrations in excitable tissues such as muscle and brain. nih.govmdpi.com Its protective functions at the cellular level are multifaceted, encompassing the preservation of cell viability under adverse conditions, modulation of stress within the endoplasmic reticulum, and exertion of potent anti-inflammatory effects. nih.govnih.govresearchgate.net

Preservation of Cellular Viability under Various Stress Conditions

Beta-alanyl-L-histidine contributes to the preservation of cellular viability under a range of stress conditions, primarily through its robust antioxidant and anti-glycation properties. nbinno.comphysiology.org It effectively counteracts oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nbinno.com This dipeptide is a potent scavenger of free radicals, including ROS and reactive nitrogen species (RNS), thereby protecting vital cellular components like DNA, proteins, and lipids from oxidative damage. nih.govnbinno.com

Under conditions of metabolic stress, such as glucolipotoxicity (the damaging effect of high levels of glucose and fatty acids), Beta-alanyl-L-histidine has been shown to prevent a significant percentage of protein adduction events, which are modifications to proteins that can impair their function. nih.gov Specifically, it can prevent 65-90% of 4-hydroxynonenal (B163490) and 3-nitrotyrosine (B3424624) adduction events, thereby preserving mitochondrial function and stimulus-secretion coupling in cells. nih.gov

Research has also demonstrated the protective effects of Beta-alanyl-L-histidine against ischemia-induced damage in various tissues, including the heart, brain, kidneys, and liver. nih.gov Its ability to decrease lipid peroxidation of cell membranes is a key mechanism in this protection. nih.gov Furthermore, in response to high glucose-induced stress in podocytes (specialized cells in the kidneys), Beta-alanyl-L-histidine upregulates the expression of several cellular stress response proteins. nih.gov For instance, co-incubation with 1 mM carnosine and 25 mM glucose led to a significant upregulation of Heat Shock Protein 70 (Hsp70), Heme Oxygenase-1 (HO-1), and the catalytic subunit of glutamate-cysteine ligase (γ-GCS), as detailed in the table below. nih.gov

| Protein | Condition | Percentage Upregulation Compared to Untreated Cells |

|---|---|---|

| Hsp70 | 1 mM Carnosine + 25 mM Glucose | 84% |

| HO-1 | 1 mM Carnosine + 25 mM Glucose | 73% |

| γ-GCS | 1 mM Carnosine + 25 mM Glucose | 90% |

Modulation of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. mdpi.com An accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which can trigger cell death if unresolved. mdpi.com Beta-alanyl-L-histidine and its methylated analog, anserine (B1665513), have been shown to participate in the regulation of the ER stress pathway. semanticscholar.org

While the precise mechanisms are still under investigation, evidence suggests that Beta-alanyl-L-histidine's ability to maintain protein homeostasis (proteostasis) is central to its role in mitigating ER stress. nih.govresearchgate.net It has been demonstrated to reduce the formation of altered proteins, such as those modified by methylglyoxal (B44143), a byproduct of glycolysis. researchgate.net By preventing the accumulation of these aberrant proteins, Beta-alanyl-L-histidine can alleviate the burden on the ER's protein-folding machinery. researchgate.net Furthermore, some studies suggest that Beta-alanyl-L-histidine may enhance the proteolysis of abnormal polypeptides, further contributing to the clearance of damaged proteins and the restoration of ER homeostasis. nih.govresearchgate.net In animal models, supplementation with Beta-alanyl-L-histidine has been associated with a decline in the expression of the ER stress marker GRP-78. researchgate.net

Anti-inflammatory Mechanisms at the Cellular Level

Beta-alanyl-L-histidine exhibits significant anti-inflammatory properties at the cellular level, primarily by modulating the function of immune cells such as macrophages and microglia. researchgate.netmdpi.commdpi.com It can influence macrophage polarization and decrease the production of pro-inflammatory mediators while promoting the synthesis of anti-inflammatory molecules. mdpi.commdpi.com

In a study using murine macrophage cells (RAW 264.7) challenged with a pro-inflammatory stimulus (phorbol 12-myristate 13-acetate, PMA), Beta-alanyl-L-histidine was shown to decrease the expression of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com Concurrently, it upregulated the expression of anti-inflammatory mediators Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Transforming Growth Factor-beta 1 (TGF-β1). mdpi.com These effects were accompanied by a reduction in PMA-induced oxidative stress, indicating a link between its antioxidant and anti-inflammatory activities. mdpi.com

The anti-inflammatory effects of Beta-alanyl-L-histidine are summarized in the table below, based on findings from stimulated macrophage cell models.

| Inflammatory Mediator | Effect of Beta-alanyl-L-histidine | Mediator Type |

|---|---|---|

| TNF-α | Down-regulation | Pro-inflammatory |

| IL-6 | Down-regulation | Pro-inflammatory |

| IL-4 | Up-regulation | Anti-inflammatory |

| IL-10 | Up-regulation/Rescued Levels | Anti-inflammatory |

| TGF-β1 | Up-regulation | Anti-inflammatory |

Furthermore, a zinc-complexed form of Beta-alanyl-L-histidine, known as polaprezinc, has been shown to downregulate the activation of the pro-inflammatory transcription factor NF-κB and the expression of Interleukin-8 (IL-8) in gastric epithelial cells. nih.gov This suggests that Beta-alanyl-L-histidine can interfere with key signaling pathways that drive inflammatory responses. nih.gov

Research Methodologies and Analytical Approaches for Beta Alanyl L Histidine Studies

In Vitro Experimental Models

In vitro models provide a controlled environment to investigate the direct effects of Beta-alanyl-L-histidine on specific cells and tissues, minimizing the influence of systemic variables. These models are fundamental for dissecting cellular and molecular pathways.